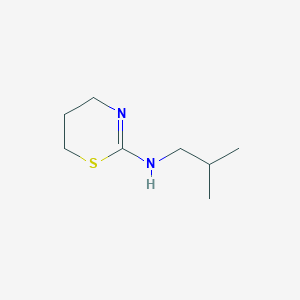

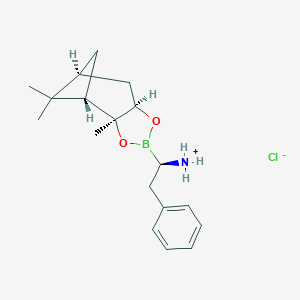

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

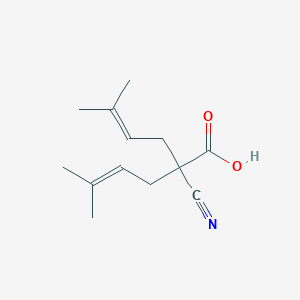

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as DMTS, is a thiazine derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.

Applications De Recherche Scientifique

Immune System Activation

Imiquimod and its analogues, including compounds similar to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, activate the immune system through localized induction of cytokines such as interferon-alpha, interferon-beta, and various interleukins. This immune response modifier class has shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, without inherent antiviral or antiproliferative activity in vitro. These compounds, particularly imiquimod, have been used as topical agents to treat various skin disorders, infections, and neoplasms (Syed, 2001).

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds like amines, which are resistant to conventional degradation. These processes can efficiently degrade nitrogen-containing amino and azo compounds, often used in textile, agricultural, and chemical industries. Studies suggest that certain advanced oxidation processes, such as those involving ozone and Fenton processes, are highly reactive to amines, dyes, and pesticides, offering promising avenues for the degradation of recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).

Impact on Antioxidant Vitamins and Lipid Peroxidation

Research on synthetic compounds structurally similar to this compound, such as N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine (2-Amdz), indicates significant effects on serum levels of vitamins A, E, and C, as well as malondialdehyde (MDA) in rats. These studies suggest that compounds like 2-Amdz induce stress, increase free radicals, and significantly decrease serum antioxidant vitamin levels (Karatas et al., 2005).

Organic Synthesis Applications

N-halo reagents, including N-halo amines, play a significant role in various organic functional group transformations such as oxidation reactions, halogenation of compounds, and acylation of alcohols, among others. These applications highlight the versatility of N-halo compounds, including those similar to this compound, in organic synthesis (Kolvari et al., 2007).

Propriétés

IUPAC Name |

N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-7(2)6-10-8-9-4-3-5-11-8/h7H,3-6H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYLAMQPEIOABW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NCCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)

![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)